molecular formula C22H13Cl2FN2O B5430894 N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

Cat. No.: B5430894
M. Wt: 411.3 g/mol
InChI Key: IQTZLQKVMBBQOV-MOTOTAFCSA-N
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Description

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound characterized by its unique structure, which includes both dichlorophenyl and fluorophenyl groups

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FN2O/c23-16-6-3-14(19(24)12-16)2-1-11-26-18-9-10-21-20(13-18)27-22(28-21)15-4-7-17(25)8-5-15/h1-13H/b2-1+,26-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTZLQKVMBBQOV-MOTOTAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds through reactions such as halogenation, nitration, and condensation. The final step usually involves a condensation reaction between the intermediate compounds under controlled conditions, such as specific temperatures and pH levels, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the synthesis process. The use of catalysts and solvents, such as toluene, can enhance the reaction rate and selectivity. The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
  • **N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

Uniqueness

The uniqueness of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE lies in its specific combination of dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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